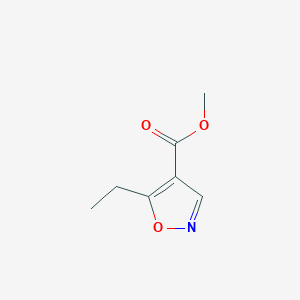

Methyl 5-ethylisoxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-ethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethylisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often involve temperatures ranging from -20°C to 150°C, depending on the specific reagents and catalysts used .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acid

Methyl 5-ethylisoxazole-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield 5-ethylisoxazole-4-carboxylic acid. This reaction is critical for further derivatization:

-

Conditions :

-

Mechanism : Ester cleavage via nucleophilic attack at the carbonyl carbon, followed by protonation to stabilize the carboxylic acid .

Conversion to Acid Chloride

The carboxylic acid derivative reacts with thionyl chloride (SOCl₂) to form 5-ethylisoxazole-4-carbonyl chloride, a versatile intermediate for nucleophilic substitutions:

Nucleophilic Acyl Substitution

The acid chloride participates in reactions with amines, alcohols, and hydrazines:

Reaction with Amines

-

Product : 5-Ethylisoxazole-4-carboxamides.

-

Example : Reaction with trifluoromethyl aniline (TFMA) in toluene at 0–20°C yields 5-ethylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, a structural analog of Leflunomide .

Reaction with Hydrazines

-

Product : Thiosemicarbazides.

-

Example : Condensation with aryl acylhydrazines and ammonium thiocyanate under PEG-600 catalysis forms 1-(5-ethylisoxazoyl-4-carbonyl)-4-arylthiosemicarbazides .

-

Conditions : Ultrasonic irradiation (20 kHz, 50W) reduces reaction time to 0.5 hours .

Formation of 1,3,4-Thiadiazoles

Isomerization to Oxazoles

-

Catalyst : Fe(II) in dioxane at 105°C induces ring expansion to methyl oxazole-4-carboxylates .

-

Mechanism : Involves azirine intermediates and nitrile ylide rearrangements .

Lithiation and Functionalization

-

Intermediate : 4-Lithio-5-ethylisoxazole, which reacts with electrophiles (e.g., CO₂) to form 4-substituted derivatives .

-

Application : Synthesis of 5-ethylisoxazole-4-carboxylic acids via carboxylation .

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Ketones or further oxidized derivatives (e.g., oxo-acids) .

Reduction

-

Reagents : NaBH₄ or LiAlH₄.

-

Product : Alcohols or amines, depending on the reducing agent.

Applications De Recherche Scientifique

Biological Activities

Methyl 5-ethylisoxazole-4-carboxylate has been evaluated for various biological activities, showcasing its potential in medicinal applications:

- Anti-inflammatory Properties : Similar compounds in the isoxazole family have demonstrated anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis .

- Antimicrobial Activity : Studies suggest that derivatives of isoxazole exhibit antimicrobial properties, indicating potential applications in combating bacterial infections .

- Anticancer Potential : Preliminary research has indicated that some isoxazole derivatives may possess anticancer properties, warranting further investigation into their mechanisms and efficacy against different cancer cell lines .

Therapeutic Applications

Given its biological activities, this compound could be utilized in various therapeutic contexts:

3.1. Rheumatoid Arthritis Treatment

The compound's anti-inflammatory properties suggest it may be effective in managing symptoms associated with rheumatoid arthritis. Its mechanism of action likely involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

3.2. Antimicrobial Formulations

With its potential antimicrobial activity, this compound could be incorporated into formulations aimed at treating infections caused by resistant strains of bacteria .

3.3. Cancer Therapeutics

Exploration into the anticancer properties could lead to the development of new chemotherapeutic agents derived from this compound, targeting specific cancer pathways .

Mécanisme D'action

The mechanism of action of methyl 5-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to methyl 5-ethylisoxazole-4-carboxylate include:

- Methyl 5-methylisoxazole-4-carboxylate

- Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

- Methyl 5-phenylisoxazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the 5-position and the carboxylate ester at the 4-position can lead to distinct chemical and biological properties compared to other isoxazole derivatives .

Activité Biologique

Methyl 5-ethylisoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoxazole derivatives with various reagents under controlled conditions. For instance, the compound can be synthesized via the reaction of ethyl acetoacetate with hydroxylamine followed by cyclization processes involving acid catalysis. The purity and yield of the synthesized compound are crucial for subsequent biological testing.

Biological Activities

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. In vitro tests indicate that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | Not specified |

| Vero | Not specified |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

2. Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | Not specified |

These findings suggest that the compound could be useful in developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

3. Other Pharmacological Activities

Isoxazole derivatives, including this compound, have been associated with various pharmacological activities such as:

- Anti-inflammatory effects : Some studies have indicated that isoxazole derivatives can reduce inflammation markers in biological assays.

- Anticonvulsant properties : Research has suggested potential applications in treating seizure disorders due to their ability to modulate neurotransmitter activity .

Case Studies

Several case studies have explored the biological activities of this compound:

- Cancer Cell Line Study : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead structure for anticancer drug development.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable efficacy against certain bacterial strains, suggesting its potential use as an alternative or adjunct therapy in infectious diseases .

Propriétés

IUPAC Name |

methyl 5-ethyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-6-5(4-8-11-6)7(9)10-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVPNTTVAAYKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.